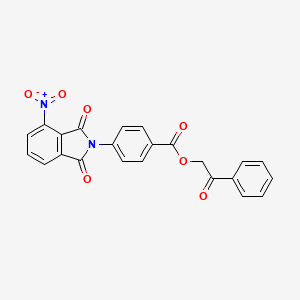
1,1-Dichloro-2,2-di-(p-tolyl)-ethylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dichloro-2,2-di-(p-tolyl)-ethylene is an organic compound characterized by the presence of two chlorine atoms and two p-tolyl groups attached to an ethylene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dichloro-2,2-di-(p-tolyl)-ethylene typically involves the reaction of p-tolyl derivatives with chlorinated ethylene compounds. One common method is the chlorination of 2,2-di-(p-tolyl)-ethylene under controlled conditions to introduce the chlorine atoms at the 1,1-positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing catalysts and specific reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired application and scale of production.
Chemical Reactions Analysis
Types of Reactions
1,1-Dichloro-2,2-di-(p-tolyl)-ethylene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions may lead to the formation of 1,1-dichloro-2,2-di-(p-tolyl)-ethane.
Substitution: Halogen atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Sodium hydroxide, organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield p-tolyl ketones, while reduction may produce ethane derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: May be studied for its effects on biological systems, including potential use as a biochemical probe.
Medicine: Investigated for potential therapeutic applications, though specific uses would require further research.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism by which 1,1-Dichloro-2,2-di-(p-tolyl)-ethylene exerts its effects can vary depending on the context. In chemical reactions, the presence of chlorine atoms and p-tolyl groups can influence reactivity and selectivity. Molecular targets and pathways would be specific to the application, such as interaction with enzymes or receptors in biological systems.
Comparison with Similar Compounds
Similar Compounds
1,1-Dichloro-2,2-di-(p-methylphenyl)-ethylene: Similar structure with methyl groups instead of p-tolyl groups.
1,1-Dichloro-2,2-di-(phenyl)-ethylene: Lacks the methyl groups on the phenyl rings.
Uniqueness
1,1-Dichloro-2,2-di-(p-tolyl)-ethylene is unique due to the presence of p-tolyl groups, which can influence its chemical properties and reactivity compared to other similar compounds. This uniqueness may make it suitable for specific applications where these properties are advantageous.
Properties
CAS No. |
5432-01-9 |
|---|---|
Molecular Formula |
C16H14Cl2 |
Molecular Weight |
277.2 g/mol |
IUPAC Name |
1-[2,2-dichloro-1-(4-methylphenyl)ethenyl]-4-methylbenzene |
InChI |
InChI=1S/C16H14Cl2/c1-11-3-7-13(8-4-11)15(16(17)18)14-9-5-12(2)6-10-14/h3-10H,1-2H3 |
InChI Key |
MSUWJPYRBHVMHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C(Cl)Cl)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methoxy-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11708056.png)
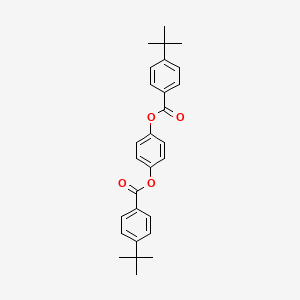
![N-{4-[(furan-2-ylmethyl)amino]phenyl}acetamide](/img/structure/B11708062.png)
![3-benzyl-7-{[(2Z)-2-[2-(2,4-dinitrophenyl)hydrazinylidene]-2-(4-methylphenyl)ethyl]oxy}-4-methyl-2H-chromen-2-one](/img/structure/B11708064.png)
![N-[(1E)-1-(2-fluorophenyl)-3-(methylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B11708076.png)
![[(5E)-5-(2-hydroxy-5-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11708078.png)
![(2E)-2-cyano-3-[5-(4-methylphenyl)furan-2-yl]-N-(4-phenoxyphenyl)prop-2-enamide](/img/structure/B11708083.png)
![3-Nitro-N-[(E)-(4-{(E)-[(3-nitrophenyl)imino]methyl}phenyl)methylidene]aniline](/img/structure/B11708084.png)
![4-bromo-N-[2,2,2-trichloro-1-(phenylamino)ethyl]benzamide](/img/structure/B11708086.png)
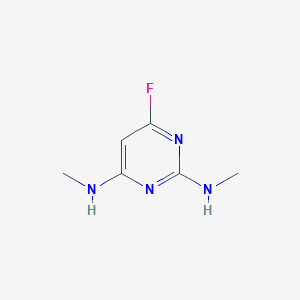
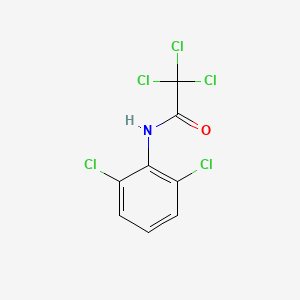
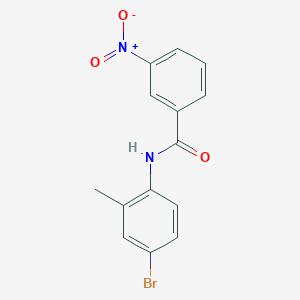
![N'-[(E)-(4-nitrophenyl)methylidene]-1H-indole-7-carbohydrazide](/img/structure/B11708136.png)
